Methyl 3-(6-bromochroman-2-YL)propanoate

Description

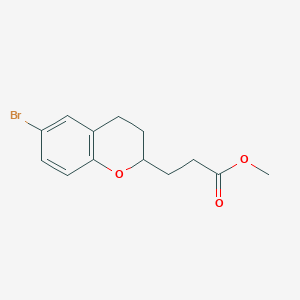

Methyl 3-(6-bromochroman-2-yl)propanoate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of chroman, a bicyclic compound, and features a bromine atom at the 6th position of the chroman ring

Properties

Molecular Formula |

C13H15BrO3 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

methyl 3-(6-bromo-3,4-dihydro-2H-chromen-2-yl)propanoate |

InChI |

InChI=1S/C13H15BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,6,8,11H,2,4-5,7H2,1H3 |

InChI Key |

ZXYWUURQUYQCIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1CCC2=C(O1)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromochroman-2-yl)propanoate typically involves the bromination of chroman derivatives followed by esterification. One common method includes the bromination of chroman-2-yl propanoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromochroman-2-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The chroman ring can undergo oxidation to form chromone derivatives, while reduction can lead to the formation of dihydrochroman derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted chroman derivatives depending on the nucleophile used.

Oxidation Products: Chromone derivatives.

Reduction Products: Dihydrochroman derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(6-bromochroman-2-yl)propanoate has been investigated for its potential as a pharmaceutical agent due to its biological activity. The presence of the bromine atom in the chroman structure enhances its reactivity, making it suitable for various medicinal chemistry applications.

Interaction Studies

Research indicates that this compound may interact with biological targets such as enzymes and receptors. Techniques like molecular docking simulations and in vitro assays are employed to study its binding affinity and mechanisms of action. Understanding these interactions is crucial for evaluating its therapeutic efficacy and viability as a drug candidate.

Sirtuin Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of sirtuin enzymes, particularly SIRT2. Sirtuins are involved in various cellular processes, including aging and metabolism. This compound has shown promise in inhibiting SIRT2 activity, suggesting potential applications in treating age-related diseases and metabolic disorders .

Chemical Synthesis

The synthesis of this compound can be approached through several methods, typically involving the reaction of brominated chroman derivatives with propanoic acid or its esters. The following table summarizes some synthetic routes:

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Chroman | Br₂ in solvent | Moderate |

| Esterification | Propanoic acid | Acid catalyst | High |

| Coupling Reaction | Brominated chroman | Base catalyst | Variable |

These synthetic methods are crucial for producing the compound in sufficient quantities for research and application purposes.

Future Research Directions

Further research is necessary to fully explore the capabilities and interactions of this compound within biological systems. Potential areas for future investigation include:

- In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics of the compound in animal models.

- Mechanistic Studies: Elucidating the specific pathways through which the compound exerts its biological effects.

- Formulation Development: Exploring the formulation of this compound into drug delivery systems for enhanced therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromochroman-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(6-chlorochroman-2-yl)propanoate

- Methyl 3-(6-fluorochroman-2-yl)propanoate

- Methyl 3-(6-iodochroman-2-yl)propanoate

Uniqueness

Methyl 3-(6-bromochroman-2-yl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Methyl 3-(6-bromochroman-2-YL)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H13BrO2

- Molecular Weight : 269.13 g/mol

The presence of the bromochroman moiety significantly influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromochroman-2-carboxylic acid with methanol in the presence of a coupling agent. The reaction can be summarized as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds containing bromochroman structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential application in treating inflammatory diseases .

Neuroprotective Activity

Another area of research focuses on the neuroprotective effects of this compound. Preliminary findings indicate that this compound may protect neuronal cells from oxidative stress-induced damage, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.